Cas no 1801-20-3 (1H-Indene-1,3(2H)-dione,2-bromo-2-phenyl-)

2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione is a brominated derivative of 1H-indene-1,3(2H)-dione, featuring a phenyl substituent at the 2-position. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate in the preparation of more complex heterocyclic and polycyclic structures. The presence of both bromine and carbonyl groups enhances its reactivity, enabling selective transformations such as nucleophilic substitutions or cross-coupling reactions. Its rigid indene-dione scaffold may also contribute to applications in materials science or pharmaceutical research, where such frameworks are often explored for their electronic or bioactive properties. The compound's well-defined structure allows for precise modifications, making it a valuable reagent in targeted synthetic pathways.
1H-Indene-1,3(2H)-dione,2-bromo-2-phenyl- structure
1801-20-3 structure
Product name:1H-Indene-1,3(2H)-dione,2-bromo-2-phenyl-
CAS No:1801-20-3
MF:C15H9O2Br
Molecular Weight:301.13476
MDL:MFCD00224183
CID:169560
PubChem ID:99687

1H-Indene-1,3(2H)-dione,2-bromo-2-phenyl- 化学的及び物理的性質

名前と識別子

    • 1H-Indene-1,3(2H)-dione,2-bromo-2-phenyl-
    • 2-BROMO-2-PHENYLINDAN-1,3-DIONE
    • 2-BROMO-2-PHENYLINDANE-1,3-DIONE
    • 2-bromo-2-phenylindene-1,3-dione
    • 1,3-Indandione,2-bromo-2-phenyl
    • 2-Brom-1.3-dioxo-2-phenyl-hydrinden
    • 2-Brom-2-phenyl-indan-1,3-dion
    • 2-Brom-2-phenyl-indandion-(1,3)
    • 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione
    • 2-bromo-2-phenyl-indan-1,3-dione
    • BAA80120
    • 2-bromo-2-phenyl-indane-1,3-dione
    • 1801-20-3
    • NSC267317
    • MFCD00224183
    • FT-0611402
    • GEUAEOKKYUSIJF-UHFFFAOYSA-N
    • CY9A648KXS
    • NSC 267317
    • AKOS000369691
    • 1H-Indene-1,3(2H)-dione, 2-bromo-2-phenyl-
    • SR-01000078260
    • DTXSID60170915
    • 1,3-Indandione, 2-bromo-2-phenyl-
    • SR-01000078260-1
    • CS-0116873
    • UNII-CY9A648KXS
    • 2-bromo-2-phenyl-2,3-dihydro-1H-indene-1,3-dione
    • BRN 1971277
    • AS-9703
    • NSC-267317
    • 2-bromo-2-phenyl-1,3-indanedione
    • SCHEMBL14939057
    • MDL: MFCD00224183
    • インチ: InChI=1S/C15H9BrO2/c16-15(10-6-2-1-3-7-10)13(17)11-8-4-5-9-12(11)14(15)18/h1-9H
    • InChIKey: GEUAEOKKYUSIJF-UHFFFAOYSA-N
    • SMILES: C1C=CC(C2(C(=O)C3=CC=CC=C3C2=O)Br)=CC=1

計算された属性

  • 精确分子量: 299.97900
  • 同位素质量: 299.979
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 347
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.8
  • トポロジー分子極性表面積: 34.1Ų

じっけんとくせい

  • 密度みつど: 1.6±0.1 g/cm3
  • ゆうかいてん: 106 °C
  • Boiling Point: 420.3±45.0 °C at 760 mmHg
  • フラッシュポイント: 134.0±15.3 °C
  • Refractive Index: 1.675
  • PSA: 34.14000
  • LogP: 3.35600
  • じょうきあつ: 0.0±1.0 mmHg at 25°C

1H-Indene-1,3(2H)-dione,2-bromo-2-phenyl- Security Information

1H-Indene-1,3(2H)-dione,2-bromo-2-phenyl- 税関データ

  • 税関コード:2914700090
  • 税関データ:

    中国税関番号:

    2914700090

    概要:

    2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、アセトン申告包装

    要約:

    HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

1H-Indene-1,3(2H)-dione,2-bromo-2-phenyl- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB233458-1g
2-Bromo-2-phenylindan-1,3-dione; .
1801-20-3
1g
€182.40 2024-04-18
Ambeed
A964580-1g
2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione
1801-20-3 97%
1g
$147.0 2024-04-22
abcr
AB233458-1 g
2-Bromo-2-phenylindan-1,3-dione
1801-20-3
1g
€182.00 2022-03-04
Chemenu
CM271266-1g
2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione
1801-20-3 95+%
1g
$*** 2023-03-31
Apollo Scientific
OR016204-1g
2-Bromo-2-phenylindan-1,3-dione
1801-20-3
1g
£136.00 2025-02-19

1H-Indene-1,3(2H)-dione,2-bromo-2-phenyl- 関連文献

1H-Indene-1,3(2H)-dione,2-bromo-2-phenyl-に関する追加情報

Professional Introduction to 1H-Indene-1,3(2H)-dione,2-bromo-2-phenyl (CAS No. 1801-20-3)

1H-Indene-1,3(2H)-dione,2-bromo-2-phenyl (CAS No. 1801-20-3) is a highly significant compound in the realm of organic synthesis and pharmaceutical research. This heterocyclic compound, characterized by its intricate molecular structure, has garnered considerable attention due to its versatile applications and potential in drug development. The presence of both bromine and phenyl substituents on the indene core imparts unique reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The compound's structure, featuring a brominated indene-dione core, positions it as a crucial building block in the construction of pharmacophores. Its dual functionality allows for selective modifications at multiple sites, enabling chemists to tailor its properties for specific applications. In recent years, the interest in such brominated heterocycles has surged, driven by their role in developing novel therapeutic agents.

One of the most compelling aspects of 1H-Indene-1,3(2H)-dione,2-bromo-2-phenyl is its utility in medicinal chemistry. Researchers have leveraged its scaffold to design molecules with enhanced biological activity. For instance, studies have demonstrated its potential in modulating enzyme inhibition and receptor binding. The bromo substituent, in particular, serves as a versatile handle for further functionalization via cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These transformations have been instrumental in generating libraries of derivatives for high-throughput screening.

Recent advancements in synthetic methodologies have further highlighted the importance of this compound. The development of palladium-catalyzed reactions has enabled efficient derivatization of 1H-Indene-1,3(2H)-dione,2-bromo-2-phenyl, facilitating the construction of structurally diverse compounds. Such methodologies have been applied in the synthesis of antiviral and anticancer agents, where precise molecular architecture is critical for efficacy.

The pharmaceutical industry has also shown keen interest in this compound due to its potential as a precursor for bioactive molecules. For example, derivatives of 1H-indene-1,3(2H)-dione have been explored for their anti-inflammatory properties. The phenyl group contributes to lipophilicity and metabolic stability, key factors in drug design. Additionally, computational studies have suggested that modifications at the bromine and phenyl positions can fine-tune pharmacokinetic profiles.

In academic research, 1H-Indene-1,3(2H)-dione,2-bromo-2-phenyl has been employed to investigate reaction mechanisms and develop new synthetic strategies. Its unique reactivity profile allows chemists to probe electronic effects and steric influences across different functional groups. Such insights are invaluable for advancing synthetic organic chemistry and expanding the toolbox for molecular construction.

The compound's role extends beyond academia into industrial applications. Fine chemical manufacturers utilize it as a key intermediate in producing specialty chemicals used in agrochemicals and materials science. Its stability under various conditions makes it suitable for large-scale processes without significant degradation.

Looking ahead, the future prospects for 1H-Indene-1,3(2H)-dione,2-bromo-2-phenyl appear promising. Ongoing research aims to uncover novel synthetic pathways and expand its utility in drug discovery. Collaborative efforts between academia and industry are likely to drive innovation, leveraging this compound's potential to address unmet medical needs.

In conclusion, 1H-Indene-1,3(2H)-dione,2-bromo-2-phenyl (CAS No. 1801-20-3) stands as a cornerstone in modern organic synthesis and pharmaceutical development. Its structural versatility and reactivity make it indispensable for chemists seeking to design innovative therapeutic agents. As research progresses, this compound will undoubtedly continue to play a pivotal role in shaping the future of medicinal chemistry.

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